(S)-Clenbuterol hydrochloride (S)-Clenbuterol hydrochloride (S)-clenbuterol hydrochloride is the monohydrochloride salt of (S)-clenbuterol. It is an enantiomer of a (R)-clenbuterol hydrochloride.
Brand Name: Vulcanchem
CAS No.: 871984-59-7
VCID: VC17979356
InChI: InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1
SMILES:
Molecular Formula: C12H19Cl3N2O
Molecular Weight: 313.6 g/mol

(S)-Clenbuterol hydrochloride

CAS No.: 871984-59-7

Cat. No.: VC17979356

Molecular Formula: C12H19Cl3N2O

Molecular Weight: 313.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-Clenbuterol hydrochloride - 871984-59-7

Specification

CAS No. 871984-59-7
Molecular Formula C12H19Cl3N2O
Molecular Weight 313.6 g/mol
IUPAC Name (1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride
Standard InChI InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1
Standard InChI Key OPXKTCUYRHXSBK-HNCPQSOCSA-N
Isomeric SMILES CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

(S)-Clenbuterol hydrochloride belongs to the class of phenethylamine derivatives. Its International Union of Pure and Applied Chemistry (IUPAC) name is 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride. Common synonyms include Spiropent, Ventipulmin, and Clenasma, reflecting its use in human and veterinary medicine . The compound’s stereospecific (S)-configuration enhances its receptor selectivity compared to the racemic mixture.

Molecular Structure

The molecular formula is C12H19Cl2N2OHCl\text{C}_{12}\text{H}_{19}\text{Cl}_2\text{N}_2\text{O} \cdot \text{HCl}, with a molecular weight of 313.65 g/mol (free base) and 350.06 g/mol for the hydrochloride salt. The structure comprises a dichlorinated aromatic ring linked to an ethanolamine side chain, with a tert-butyl group enhancing metabolic stability (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Melting Point174–176°C (decomposes)
SolubilityFreely soluble in water, ethanol
pKa9.6 (amine group)
Partition Coefficient (logP)2.8

Synthesis and Manufacturing

Industrial Synthesis

The synthesis of (S)-Clenbuterol hydrochloride involves a multi-step process starting from 3,5-dichlorobenzyl alcohol. Key stages include:

  • Amination: Reaction with tert-butylamine in the presence of a palladium catalyst to form the intermediate 1-(4-nitro-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

  • Resolution: Chiral separation via high-performance liquid chromatography (HPLC) isolates the (S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Synthetic Pathway Overview

StepReagents/ConditionsIntermediate
1tert-butylamine, Pd/C, 80°CNitro intermediate
2H₂, Raney Ni, 50 psiAmine intermediate
3Chiral column (cellulose triacetate)(S)-enantiomer
4HCl gas, ethanol(S)-Clenbuterol hydrochloride

Pharmacological Mechanism

β2-Adrenergic Receptor Activation

(S)-Clenbuterol hydrochloride selectively binds to β2-adrenergic receptors in bronchial smooth muscle, triggering a cascade of intracellular events:

  • Receptor Activation: Conformational changes in the receptor activate Gs proteins.

  • cAMP Elevation: Adenylate cyclase converts ATP to cyclic AMP (cAMP), which inhibits myosin light-chain kinase (MLCK).

  • Bronchodilation: Reduced MLCK activity decreases smooth muscle contraction, dilating airways.

Metabolic Effects

At higher doses, the compound stimulates lipolysis via β3-adrenergic receptors in adipose tissue, increasing free fatty acid levels. It also exhibits anabolic effects in skeletal muscle by upregulating insulin-like growth factor 1 (IGF-1).

Table 3: Pharmacokinetic Profile

ParameterValue
Bioavailability89% (oral)
Half-life25–39 hours
Protein Binding85–90%
MetabolismHepatic (CYP3A4)
ExcretionRenal (70%), fecal (30%)

Therapeutic and Off-Label Applications

Medical Uses

  • Asthma Management: Approved in Europe for severe asthma exacerbations at doses of 20–40 μg/day.

  • Chronic Obstructive Pulmonary Disease (COPD): Off-label use improves forced expiratory volume (FEV₁) by 12–15%.

Veterinary Applications

  • Bronchodilation in Horses: Administered intravenously (0.8–1.6 μg/kg) to treat equine asthma.

  • Livestock Growth Promotion: Banned in the EU and US due to residue risks, but illicitly used to increase lean muscle mass .

Performance Enhancement

Despite WADA prohibitions, athletes misuse the drug (60–120 μg/day) for its anti-catabolic effects. Studies report a 3–5% increase in muscle mass over 6-week cycles.

Analytical Detection Methods

Chromatographic Techniques

  • LC-MS/MS: Limits of quantification (LOQ) at 0.1 ng/mL in urine.

  • GC-ECD: Used for hair sample analysis (detection window: 3–6 months).

Table 4: Detection Parameters

MatrixMethodLOQWindow
UrineLC-MS/MS0.1 ng/mL2–4 days
SerumELISA0.5 ng/mL12–48 hours
HairGC-ECD5 pg/mg3–6 months

Emerging Research and Future Directions

Recent studies explore (S)-Clenbuterol’s potential in:

  • Neuroprotection: Upregulation of brain-derived neurotrophic factor (BDNF) in Parkinsonian models.

  • Cachexia Management: Phase II trials show 1.2 kg lean mass retention in cancer patients over 12 weeks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator